Tegaserod - 1044642-88-7

Tegaserod

Catalog Number: EVT-7952482
CAS Number: 1044642-88-7
Molecular Formula: C16H23N5O
Molecular Weight: 301.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tegaserod is a member of guanidines, a carboxamidine, a member of hydrazines and a member of indoles. It has a role as a serotonergic agonist and a gastrointestinal drug.
Novartis' brand name Zelnorm (tegaserod) had originally received approval from the US FDA in 2002 for the treatment of irritable bowel syndrome with constipation (IBS-C). It was, however, voluntarily withdrawn from widespread use in the US market in 2007 after concerns arose over the possibility that tegaserod could potentially cause dangerous cardiovascular events in patients. Since then, closer evaluations of the original data suggesting such cardiovascular risk have resulted in the limited reintroduction or 're-approval' of tegaserod for treatment of IBS-C specifically in female patients less than 65 years of age and whom are considered to be at a lower risk of a cardiovascular event than the broader population. Zelnorm (tegaserod) by Sloan Pharma subsequently gained re-approval in April of 2019. Nevertheless, tegaserod remains un-approved in certain regions. Despite the relative complications involved in its history of regulatory approval, ever since its first introduction in 2002 tegaserod remains the only therapy for IBS-C that possesses the unique mechanism of action of acting on serotonin-4 (5-HT(4)) receptors in smooth muscle cells and in the gastrointestinal wall to facilitate actions like esophageal relaxation, peristaltic gut movement, and natural secretions in the gut, among others.
Tegaserod is a Serotonin-4 Receptor Agonist. The mechanism of action of tegaserod is as a Serotonin 4 Receptor Agonist.
tegaserod is a natural product found in Geodia barretti with data available.
Overview

Tegaserod is a pharmacological compound primarily used as a treatment for irritable bowel syndrome with constipation (IBS-C). It functions as a selective agonist of the serotonin receptor subtype 4, enhancing gastrointestinal motility and alleviating symptoms associated with this condition. Originally developed by Novartis, tegaserod was first approved for clinical use in the early 2000s but was withdrawn from the market in 2007 due to cardiovascular safety concerns. It was later reintroduced under restricted conditions by the Food and Drug Administration in 2018, specifically for use in women under 65 years of age suffering from IBS-C .

Source

Tegaserod is synthesized from various chemical precursors, with its structure closely resembling that of serotonin, which allows it to interact effectively with serotonin receptors in the gastrointestinal tract. The compound is classified as an indole carbazimidamide derivative .

Classification

Tegaserod is categorized as a prokinetic agent due to its ability to enhance gastrointestinal motility. It acts specifically on the 5-hydroxytryptamine type 4 receptor, promoting peristalsis and increasing fluid secretion in the intestines .

Synthesis Analysis

Methods

The synthesis of tegaserod maleate involves several chemical reactions starting from basic organic compounds. One notable method includes the reaction of N-amino-N'-pentylguanidine hydroiodide with 5-methoxy-1H-indole-3-carboxylic acid . This process typically requires careful control of reaction conditions to ensure high purity and yield.

Technical Details

The synthesis can be divided into key steps:

  1. Formation of intermediates: Initial compounds are reacted under specific conditions to form intermediates.
  2. Crystallization: The final product, tegaserod maleate, is often crystallized to achieve a pure form.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to remove impurities and confirm the identity of the product .
Molecular Structure Analysis

Structure

The molecular formula of tegaserod maleate is C_{17}H_{21}N_{5}O_{4}S. Its structure features an indole ring system attached to a guanidine moiety, which contributes to its pharmacological activity .

Data

  • Molecular weight: Approximately 365.44 g/mol
  • Melting point: The melting point varies depending on the crystalline form but generally falls within a range conducive to pharmaceutical formulation.
Chemical Reactions Analysis

Reactions

Tegaserod undergoes various chemical reactions during its synthesis and metabolism:

  1. Ion-pair formation: In analytical chemistry, tegaserod can form ion-pair complexes with certain dyes, aiding in its quantification via spectrophotometric methods .
  2. Metabolism: In vivo, tegaserod is metabolized primarily through glucuronidation and oxidative pathways, resulting in several metabolites, although it remains largely unchanged in feces .

Technical Details

The stability of tegaserod under different pH conditions has been studied to optimize its formulation for oral administration. Its interaction with biological molecules such as proteins can also affect its pharmacokinetics.

Mechanism of Action

Process

Tegaserod acts primarily as a partial agonist at the 5-hydroxytryptamine type 4 receptor located in the enteric nervous system. This action stimulates peristalsis and enhances gut motility by increasing the release of neurotransmitters that facilitate bowel movements .

Data

  • Bioavailability: Approximately 10%
  • Excretion: About two-thirds of tegaserod is excreted unchanged in feces, indicating minimal systemic absorption and highlighting its local action within the gastrointestinal tract .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tegaserod maleate typically appears as a white or off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Tegaserod is stable under normal storage conditions but may degrade under extreme pH or temperature.
  • pKa: The compound exhibits multiple pKa values due to its functional groups, influencing its solubility and absorption characteristics.
Applications

Scientific Uses

Tegaserod's primary application lies in treating gastrointestinal disorders, particularly IBS-C. Its mechanism of action makes it suitable for:

  • Enhancing gut motility
  • Reducing abdominal pain and discomfort
  • Alleviating constipation symptoms in affected patients

Additionally, recent studies have explored its potential anti-inflammatory effects within the colon, suggesting broader therapeutic applications beyond IBS-C . Research continues into its efficacy in treating other gastrointestinal disorders and assessing long-term safety profiles.

Introduction to Tegaserod: Historical Context and Pharmacological Significance

Discovery and Development of Tegaserod as a Serotonergic Agent

Tegaserod (C₁₆H₂₃N₅O), initially codenamed HTF 919, emerged from systematic pharmacological research targeting serotonin receptors in the gastrointestinal tract. Developed by Novartis, this indole carbazimidamide derivative was structurally designed as a modified serotonin molecule featuring a guanidine moiety instead of a protonated amine in the indole side chain [1] [7]. This modification conferred unique receptor-binding properties while resisting rapid metabolic degradation. Tegaserod received initial FDA approval in 2002 under the brand name Zelnorm® as the first pharmacological agent specifically indicated for irritable bowel syndrome with constipation (IBS-C) in women [1] [2]. Its development marked a significant milestone in gastroenterology, addressing a previously unmet therapeutic need through targeted serotonergic modulation.

The compound's journey through regulatory landscapes has been notable. Following post-marketing surveillance suggesting potential cardiovascular risks, tegaserod was voluntarily withdrawn in 2007 [1] [6]. However, extensive re-evaluation of clinical data, including a large cohort study based on U.S. health insurance databases that found no increased cardiovascular risk, facilitated its reintroduction [2] [6]. In 2019, the FDA granted restricted re-approval specifically for women under 65 years with IBS-C and no history of cardiovascular ischemic events, reinforcing its therapeutic niche [1] [6] [8]. This regulatory evolution underscores the complex risk-benefit analyses inherent in gastrointestinal pharmacotherapeutics.

Table 1: Key Events in Tegaserod Development Timeline

YearEventSignificance
2002Initial FDA approval (Zelnorm®)First approved IBS-C therapy for women
2007Voluntary market withdrawalCardiovascular safety concerns
2010Large cohort safety studyDemonstrated no CV risk increase
2018FDA advisory committee review11:1 vote supporting reintroduction
2019Restricted FDA re-approvalIBS-C treatment for women <65 without CV history

Role of 5-HT4 Receptor Modulation in Gastrointestinal Therapeutics

The therapeutic efficacy of tegaserod stems from its sophisticated engagement with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly its partial agonism at 5-HT₄ receptors and antagonism at 5-HT₂B receptors [1] [3] [9]. The 5-HT₄ receptor, a Gₛ-protein coupled receptor, plays a pivotal role in gastrointestinal physiology by enhancing neurotransmitter release from enteric neurons when activated. Specifically, tegaserod binding to 5-HT₄ receptors on cholinergic interneurons and motor neurons facilitates the release of acetylcholine, substance P, and calcitonin gene-related peptide (CGRP) [1] [3]. This neurotransmitter cascade produces coordinated effects: enhancement of the peristaltic reflex, increased intestinal secretions, and smooth muscle relaxation in the esophagus and colon [1] [4] [7]. Simultaneously, its antagonism of 5-HT₂B receptors contributes to the attenuation of visceral hypersensitivity, a key pathophysiological feature in IBS-C [3] [9].

The receptor selectivity profile distinguishes tegaserod from earlier serotonergic agents. Unlike cisapride—a withdrawn 5-HT₄ agonist with significant hERG channel blockade leading to cardiac arrhythmias—tegaserod demonstrates minimal affinity for 5-HT₁, 5-HT₃, or dopamine receptors [1] [9]. This selectivity translates to a reduced risk of the QT interval prolongation that plagued earlier prokinetics. Tegaserod's binding characteristics were quantified through radioligand studies, revealing a dissociation constant (Kd) of 2.0±0.2 nM for human 5-HT₄ receptors, compared to 200-fold lower affinity for 5-HT₃ receptors [1]. This pharmacological precision enables targeted modulation of gastrointestinal motility without broad disruption of other serotonergic pathways.

Table 2: Comparative 5-HT Receptor Binding Profiles of Gastrointestinal Prokinetics

Compound5-HT₄ Agonism5-HT₂B Antagonism5-HT₃ AffinityhERG Blockade
TegaserodPartial agonist (Kd=2nM)YesNegligibleMinimal
CisaprideFull agonistNoModerateSignificant
PrucaloprideHigh-affinity agonistNoNegligibleMinimal
MosaprideMetabolite-dependentNoNegligibleLow

Evolution of Tegaserod’s Clinical and Research Applications

Gastrointestinal Efficacy Evidence

The clinical validation of tegaserod rests on multiple randomized controlled trials demonstrating consistent efficacy in IBS-C management. Pooled data from four 12-week trials (n=2,939 women) revealed significantly higher subjective global assessment (SGA) response rates with tegaserod (6 mg twice daily) versus placebo (43.3% vs. 35.9%; OR 1.37, 95% CI 1.18–1.59; p<0.001) [6]. This comprehensive analysis further demonstrated tegaserod's benefits on core IBS-C symptoms: increased spontaneous bowel movements (from baseline 2.1±0.1 to 4.8±0.2/week), reduced straining severity (34.5% improvement vs. 26.2% placebo), and decreased abdominal bloating (30.7% vs. 22.8% placebo) [6] [8]. Physiological studies illuminated its mechanism: tegaserod accelerates orocecal transit time by 26% (p<0.01) and enhances colonic propagating sequences in constipated patients, normalizing delayed motility patterns characteristic of IBS-C [3] [4].

Beyond symptomatic relief, tegaserod exhibits unique anti-inflammatory properties in gastrointestinal mucosa. Preclinical models of colitis demonstrated that tegaserod significantly reduces inflammatory markers (TNF-α, IL-6) and histological damage scores by approximately 50% compared to untreated controls [3] [10]. This effect appears mediated through 5-HT₄ receptor-dependent inhibition of NF-κB signaling pathways. Additionally, tegaserod modulates visceral sensitivity via supraspinal 5-HT₄ receptors, as evidenced by reduced abdominal contraction responses to colonic distension in rodent models (35-48% reduction across 0.1-10 mg/kg doses) [7] [8]. These multimodal actions—prokinetic, secretagogue, anti-inflammatory, and analgesic—establish tegaserod as a multifaceted therapeutic agent in functional gastrointestinal disorders.

Table 3: Clinical Efficacy Metrics from Pooled IBS-C Trials (Tegaserod 6mg bid)

EndpointTegaserod (%)Placebo (%)Treatment DifferenceP-value
SGA responder (last 4 weeks)43.335.9+7.4%<0.001
≥30% abdominal pain reduction46.238.7+7.5%<0.001
Complete spontaneous bowel movement increase48.139.8+8.3%<0.001
Bloating improvement30.722.8+7.9%0.003

Emerging Research Directions

The scientific exploration of tegaserod has expanded beyond gastrointestinal applications, revealing intriguing repurposing potential. As a centrally penetrant 5-HT₄ agonist (despite only 10% oral bioavailability), tegaserod demonstrates neuroprotective properties in neuronal cell cultures, reducing amyloid-β-induced toxicity by approximately 40% at micromolar concentrations [10]. This effect correlates with enhanced non-amyloidogenic processing of amyloid precursor protein (APP), increasing neuroprotective sAPPα secretion by 2.3-fold [10]. These findings have stimulated research into tegaserod-based formulations for neurodegenerative disorders, including Alzheimer's disease. Innovative blood-brain barrier shuttle peptide-functionalized nanoemulsions have been developed to enhance tegaserod delivery to the central nervous system while minimizing peripheral exposure [10].

Concurrently, tegaserod's anticancer potential has emerged in oncology research. Independent of its serotonergic activity, tegaserod inhibits clonogenic survival in breast and colorectal cancer cell lines (IC₅₀ 8-15μM) through undefined mechanisms [10]. Structural analyses suggest tegaserod may function as a polysialic acid mimetic, disrupting tumor-stromal interactions mediated by this glycosaminoglycan [10] [8]. Further investigations have explored its chemical derivatives as motility receptor agonists with improved safety profiles. Compounds like YKP10811 and DA-6886 retain 5-HT₄ agonism while eliminating 5-HT₂B binding, potentially circumventing cardiovascular concerns associated with the parent molecule [9]. These diverse research trajectories illustrate how tegaserod continues to serve as a valuable pharmacological probe and therapeutic scaffold.

Properties

CAS Number

1044642-88-7

Product Name

Tegaserod

IUPAC Name

1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

InChI

InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+

InChI Key

IKBKZGMPCYNSLU-RGVLZGJSSA-N

SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC

Canonical SMILES

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC

Isomeric SMILES

CCCCCN=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.